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Myotonic dystrophy (DM), the most common form of adult-onset muscular dystrophy, is
characterized by a unique genetic mechanism: the expansion of unstable nucleotide repeats. In
myotonic dystrophy type 1 (DM1), this involves a CTG repeat in the 3'-untranslated region
(UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. Its milder counterpart,
myotonic dystrophy type 2 (DM2), is caused by a CCTG repeat expansion in the first intron of
the CNBP (ZNF9) gene. The transcription of these expanded repeats into CUG- and CCUG-
containing RNA, respectively, is central to the pathology of both disorders. This guide provides
a comparative analysis of CUG expression across different DM patient cohorts, supported by
experimental data and methodologies, to aid researchers, scientists, and drug development
professionals in their understanding of this complex disease.

Quantitative Analysis of CTG Repeat Expansion in
DM1 Patient Cohorts

The number of CTG repeats in the DMPK gene is directly correlated with the age of onset and
severity of DM1.[1][2][3] Clinical classifications of DM1 are largely based on the length of this
repeat expansion, as detailed in the table below. It is important to note that due to somatic
mosaicism, the repeat length can vary between different tissues within the same individual, with
skeletal muscle often exhibiting larger expansions than peripheral blood leukocytes.[4][5]
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. Typical CTG Repeat General Clinical
DM1 Patient Cohort . .
Number Manifestations

Asymptomatic. Alleles are
Normal 5-34 )
stably transmitted.[6]

Generally asymptomatic, but at
Premutation 35-49 risk of having children with

expanded repeats.[2][6]

] Mild weakness, myotonia, and
Mild/Late-Onset 50 - 150
early-onset cataracts.[1][2]

Progressive muscle weakness
) and wasting, myotonia,
Classic/Adult-Onset 100 - 1,000 ]
cataracts, and cardiac

conduction defects.[1][6]

Intellectual impairment and
gastrointestinal issues, in

Childhood-Onset 600 - 1,200 - .
addition to classic symptoms.

[1]

Severe hypotonia and
) respiratory distress at birth,
Congenital >800 - >2,000 ) ]
often with profound intellectual

disability.[1][6]

In contrast, DM2 is generally considered a milder disease than DM1 and does not have a
congenital form. The CCTG repeat expansion in DM2 typically ranges from 75 to over 11,000
repeats, but a clear correlation between repeat length and disease severity is less established
than in DM1.

The Pathogenic Cascade: From CUG Repeats to
Cellular Dysfunction

The central pathogenic event in DM1 is a toxic gain-of-function of the DMPK mRNA containing
expanded CUG repeats.[7] This toxic RNA accumulates in the nucleus, forming distinct foci.
These RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like
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(MBNL) family of proteins, particularly MBNL1.[8][9] The sequestration of MBNL proteins leads
to their functional depletion, disrupting the alternative splicing of numerous downstream
transcripts.[9][10]

Simultaneously, the expanded CUG repeats lead to the upregulation and stabilization of
another RNA-binding protein, CUG-binding protein 1 (CUGBP1).[7][11] The combined effect of
MBNL1 sequestration and CUGBP1 upregulation results in a reversion to embryonic splicing
patterns for many genes, leading to the multisystemic symptoms of DM1.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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